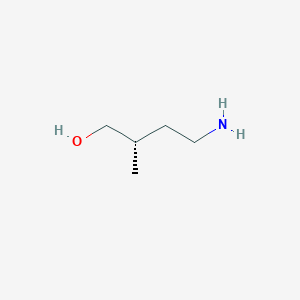![molecular formula C14H7N3O2S B14652812 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile CAS No. 51762-63-1](/img/structure/B14652812.png)
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile is an organic compound characterized by the presence of a nitrophenyl group attached to a sulfanyl group, which is further connected to a benzene ring with two cyano groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile typically involves the following steps:
Thiol Addition: The nitrophenyl group is then reacted with a thiol compound to introduce the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, thiol addition, and cyanation processes, optimized for yield and purity. These methods would require precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure efficient production.
化学反应分析
Types of Reactions
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of the benzene ring, this compound can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Nucleophilic Aromatic Substitution: The nitro group can activate the aromatic ring towards nucleophilic substitution, allowing nucleophiles to replace substituents on the ring.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like FeBr3 or AlCl3.
Nucleophilic Substitution: Strong nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under basic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Major Products
Electrophilic Substitution: Halogenated derivatives of the original compound.
Nucleophilic Substitution: Substituted aromatic compounds with nucleophiles replacing the original substituents.
Reduction: Amino derivatives of the original compound.
科学研究应用
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl group can form bonds with metal ions or other electrophiles. The cyano groups can also engage in nucleophilic addition reactions, contributing to the compound’s reactivity and potential biological activity .
相似化合物的比较
Similar Compounds
4-Nitrophenylsulfanylbenzene: Lacks the cyano groups, making it less reactive in certain nucleophilic substitution reactions.
2,4-Dinitrophenylsulfanylbenzene: Contains an additional nitro group, increasing its electron-withdrawing capacity and reactivity towards nucleophiles.
Benzene-1,4-dicarbonitrile: Lacks the nitrophenyl and sulfanyl groups, making it less versatile in chemical reactions.
Uniqueness
The presence of both nitro and cyano groups enhances its ability to participate in diverse chemical reactions, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
51762-63-1 |
|---|---|
分子式 |
C14H7N3O2S |
分子量 |
281.29 g/mol |
IUPAC 名称 |
2-(4-nitrophenyl)sulfanylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C14H7N3O2S/c15-8-10-1-2-11(9-16)14(7-10)20-13-5-3-12(4-6-13)17(18)19/h1-7H |
InChI 键 |
VINDKAKMASCFAH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC2=C(C=CC(=C2)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


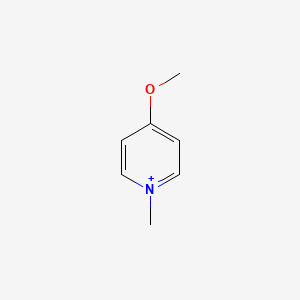
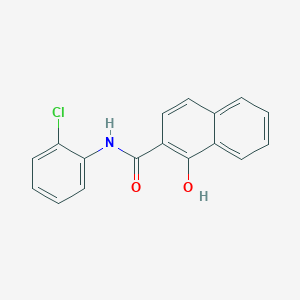
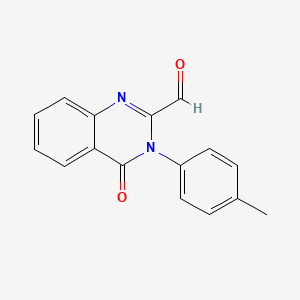
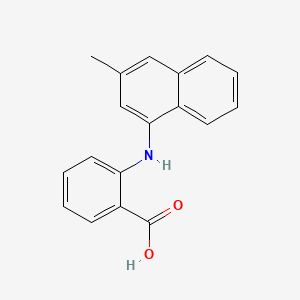
![2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14652751.png)
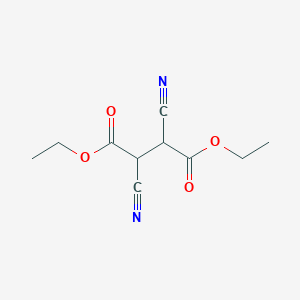
![Triethyl-[8-(triethylazaniumyl)octyl]azanium;bromide](/img/structure/B14652757.png)
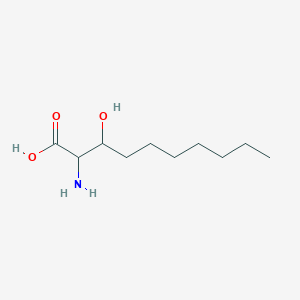
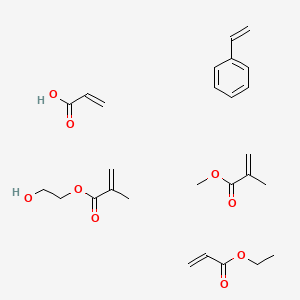
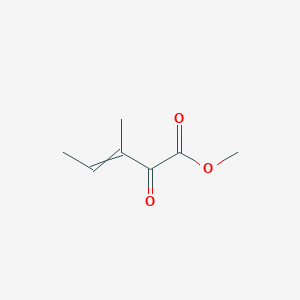
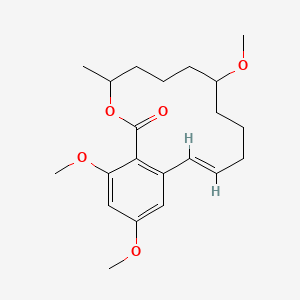
![Silane, [3-(chlorodimethylsilyl)propyl]trimethyl-](/img/structure/B14652785.png)
![ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14652794.png)
